Indeno(1,2,3-cd)pyrene-1,2-dione
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Overview
Description
Indeno(1,2,3-cd)pyrene-1,2-dione is a polycyclic aromatic hydrocarbon (PAH) known for its complex structure and significant environmental impact. This compound is one of the many PAHs formed during the incomplete combustion of organic materials such as coal, oil, gas, wood, and tobacco . It is recognized for its toxic, mutagenic, and carcinogenic properties, making it a subject of interest in environmental and health-related studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Indeno(1,2,3-cd)pyrene-1,2-dione can be synthesized through various methods. One efficient approach involves forming a reactive diazonium intermediate from 2-(pyren-1-yl)aniline. This intermediate reacts with a tethered polycyclic aromatic moiety at room temperature via intramolecular aromatic substitution . Another method is a one-pot synthesis using 4-bromopyrene as the starting material, with the addition of Pd3(dba)2, P(Cy)2, and BDU in DMF .
Industrial Production Methods: In industrial settings, the production of this compound often involves the combustion of fossil fuels and organic materials. The hydrogen abstraction-acetylene addition (HACA) mechanism is a major pathway for the formation of PAHs in combustion flames .
Chemical Reactions Analysis
Types of Reactions: Indeno(1,2,3-cd)pyrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones and other oxygenated derivatives.
Reduction: Reduction reactions can yield hydrocarbon derivatives.
Substitution: It undergoes electrophilic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Using bromine or fluorine under acidic conditions.
Nitration: Using nitric acid in an acetyl nitrate solution.
Sulfonation: Using sulfuric acid under controlled conditions.
Major Products:
Halogenated Derivatives: 12-bromoindeno(1,2,3-cd)pyrene and 2-fluoroindeno(1,2,3-cd)pyrene.
Nitrated Derivatives: IP-NO2, with the nitrate group added mainly to the 12 position.
Scientific Research Applications
Indeno(1,2,3-cd)pyrene-1,2-dione has diverse applications in scientific research:
Mechanism of Action
Indeno(1,2,3-cd)pyrene-1,2-dione exerts its effects through several mechanisms:
Molecular Targets: It binds to the XRE promoter region of genes, activating the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as CYP1A1.
Pathways Involved: It mediates biochemical and toxic effects, including cell-cycle regulation and the activation of transcriptional activators.
Comparison with Similar Compounds
- Benzo(a)pyrene
- Chrysene
- Pyrene
- Fluoranthene
Comparison: Indeno(1,2,3-cd)pyrene-1,2-dione is unique due to its specific structure and the positions of its functional groups, which influence its reactivity and toxicological properties. Compared to benzo(a)pyrene, it has a lower potency as a skin carcinogen but still poses significant health risks . Its structure, consisting of six fused benzene rings, makes it more hydrophobic and less bioavailable than some other PAHs .
Properties
CAS No. |
99520-63-5 |
---|---|
Molecular Formula |
C22H10O2 |
Molecular Weight |
306.3 g/mol |
IUPAC Name |
hexacyclo[16.3.1.02,7.08,21.011,20.014,19]docosa-1(22),2,4,6,8(21),11(20),12,14(19),15,17-decaene-9,10-dione |
InChI |
InChI=1S/C22H10O2/c23-21-15-9-8-11-4-3-5-12-10-16-13-6-1-2-7-14(13)20(22(21)24)19(16)18(15)17(11)12/h1-10H |
InChI Key |
SGDBIZMKXCHFCO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=CC=CC5=C4C6=C(C=C5)C(=O)C(=O)C2=C36 |
Origin of Product |
United States |
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